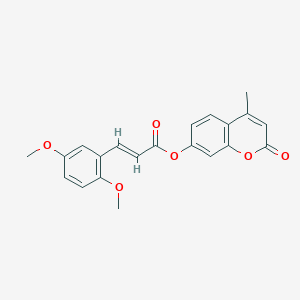

4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate

Description

4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is a synthetic coumarin derivative characterized by a 4-methyl-substituted coumarin core linked via an ester bond to a (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate moiety. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. This compound’s structural uniqueness arises from the combination of a methyl group at the 4-position of the coumarin ring and a conjugated enoate side chain bearing methoxy substituents on the phenyl ring.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-13-10-21(23)27-19-12-16(5-7-17(13)19)26-20(22)9-4-14-11-15(24-2)6-8-18(14)25-3/h4-12H,1-3H3/b9-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZNFHYVYNVDAQ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate typically involves the following steps:

Synthesis of 4-methyl-2-oxochromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

Esterification: The 4-methyl-2-oxochromen-7-ol is then esterified with (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The ester linkage can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

The compound 4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is a derivative of coumarin, a class of compounds known for their diverse biological activities and potential applications in various fields. This article explores its scientific research applications, including medicinal chemistry, agriculture, and material science, supported by data tables and case studies.

Medicinal Chemistry

4-Methyl-2-oxochromen derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities such as:

- Antioxidant Activity : Coumarin derivatives have shown significant antioxidant properties, which can help in preventing oxidative stress-related diseases.

- Anticancer Properties : Several studies have indicated that these compounds can inhibit the growth of cancer cells. For instance, derivatives similar to 4-methyl-2-oxochromen have been reported to induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Research suggests that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting the therapeutic potential of coumarin derivatives in oncology .

Agriculture

Coumarins also play a role in agriculture as natural herbicides and fungicides. Their ability to inhibit plant growth or fungal pathogens makes them valuable in developing eco-friendly agricultural products.

Data Table: Herbicidal Activity

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Helminthosporium spp. | Moderate | |

| 7-Hydroxycoumarin | Dactylaria spp. | High |

Material Science

The unique chemical structure of coumarins allows them to be used in the development of novel materials, including:

- Fluorescent Dyes : Coumarin derivatives are utilized as fluorescent probes due to their strong photostability and high quantum yield.

- Polymeric Materials : Incorporating coumarin units into polymers can enhance their mechanical properties and thermal stability.

Case Study: Fluorescent Probes

Research published in Advanced Functional Materials demonstrated that a coumarin-based polymer exhibited excellent fluorescence properties, making it suitable for applications in bioimaging and sensing technologies .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate, a comparative analysis with analogous coumarin derivatives is essential.

Table 1: Structural and Physicochemical Comparison

| Property | This compound | (4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |

|---|---|---|

| Core structure | 4-methylcoumarin | 4-ethylcoumarin |

| Ester side chain | (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | (2S)-2-(phenylmethoxycarbonylamino)propanoate |

| Molecular formula | Not explicitly reported | C₂₂H₂₁NO₆ |

| Molecular weight (g/mol) | Not explicitly reported | 395.4 |

| XLogP3 | Not explicitly reported | 3.7 |

| Hydrogen bond donors | Likely 1 (ester carbonyl oxygen) | 1 |

| Hydrogen bond acceptors | Likely 6 (coumarin and methoxy groups) | 6 |

| Rotatable bonds | Likely 5–6 (enolate and ester groups) | 8 |

| Topological polar surface area | Estimated >90 Ų | 90.9 Ų |

Key Observations:

Substituent Effects: The 4-methyl group on the coumarin core in the target compound may confer slightly lower hydrophobicity compared to the 4-ethyl group in the analogous compound, as longer alkyl chains typically increase logP values . In contrast, the (2S)-2-(phenylmethoxycarbonylamino)propanoate moiety in the comparator includes an amino acid-derived structure, which may improve solubility and biological targeting .

Physicochemical Properties: The comparator compound’s XLogP3 of 3.7 suggests moderate lipophilicity, which aligns with typical coumarin derivatives. The target compound’s XLogP3 is expected to be slightly lower due to the absence of an ethyl group and the presence of polar methoxy substituents. Both compounds exhibit similar hydrogen-bonding capacities (1 donor, 6 acceptors), but the target compound’s rigid enoate side chain may reduce conformational flexibility compared to the comparator’s eight rotatable bonds .

Biological Implications: The methoxy groups on the phenyl ring in the target compound could enhance antioxidant activity, as methoxy substituents are known to scavenge free radicals. The comparator’s phenylmethoxycarbonylamino group might facilitate interactions with enzymatic active sites, a feature absent in the target compound .

Research Findings and Limitations

While detailed experimental data for this compound are scarce, structural analogs like the comparator compound highlight the importance of substituent choice in modulating properties. For example:

- Solubility: The comparator’s amino acid-derived side chain likely improves aqueous solubility, whereas the target compound’s methoxy-enoate chain may favor organic solvents.

- Bioactivity : Methoxy groups in the target compound could enhance binding to proteins involved in inflammation or cancer pathways, as seen in other coumarin-based drugs.

Limitations:

- The absence of specific data (e.g., IC₅₀ values, crystallographic structures) for the target compound limits a direct functional comparison.

Biological Activity

4-Methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including cytotoxicity, antioxidant properties, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its cytotoxic effects against cancer cell lines and its antioxidant capabilities.

Cytotoxicity

Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the IC50 values for 4-methyl-2-oxochromen derivatives against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results indicated that certain derivatives displayed potent cytotoxic effects, with IC50 values as low as 6.40 µg/mL for MCF-7 cells and 22.09 µg/mL for A-549 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl-2-oxochromen derivative | MCF-7 | 6.40 ± 0.26 |

| 4-Methyl-2-oxochromen derivative | A-549 | 22.09 ± 0.26 |

| Doxorubicin (reference) | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin (reference) | A-549 | 15.06 ± 1.08 |

These findings suggest that the compound could serve as a potential lead in developing new anticancer agents.

Antioxidant Activity

The antioxidant activity of the compound was assessed using various assays, including DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity (TAC). The results indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants used in the assays .

The mechanisms underlying the biological activities of 4-methyl-2-oxochromen derivatives involve multiple pathways:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells, including membrane blebbing and nuclear disintegration . This suggests that the compound may trigger apoptotic pathways in cancer cells.

- Molecular Docking Studies : Molecular docking studies have shown that these compounds have favorable binding interactions with key pharmacological targets such as HERA protein and Peroxiredoxins, which are involved in cellular oxidative stress responses .

- Structure–Activity Relationship : The introduction of electron-withdrawing groups has been shown to enhance the bioactivity of chromone derivatives, indicating that structural modifications can significantly influence their potency .

Case Studies

Several case studies have highlighted the effectiveness of chromone derivatives in preclinical settings:

- MCF-7 and A-549 Cells : In vitro studies demonstrated that modified chromone compounds exhibited higher cytotoxicity than standard chemotherapeutics like Doxorubicin, with notable dose-dependent inhibition of cell viability .

- Antioxidant Efficacy : In a comparative analysis, the synthesized chromone derivatives showed superior antioxidant activity compared to traditional antioxidants, suggesting their potential utility in preventing oxidative stress-related diseases .

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-methyl-2-oxochromen-7-yl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate?

The synthesis typically involves coupling a chromenol derivative with an α,β-unsaturated ester. For example, 7-hydroxy-4-methylcoumarin can react with (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in acetone or ethanol . The reaction conditions (temperature, solvent polarity, and base strength) are critical for achieving high yields and stereochemical purity.

Q. Q2. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the ester linkage and (2E)-configuration of the propenoate moiety.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).

- Infrared (IR) spectroscopy to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-O-C bonds (1250–1050 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Q. Q3. What safety precautions are required when handling this compound?

Personal protective equipment (PPE) must include:

- Respirators : P95 (US) or P1 (EU) for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations.

- Protective clothing : Chemical-resistant gloves (e.g., nitrile) and lab coats to prevent dermal exposure.

- Environmental controls : Containment measures to avoid drainage contamination .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of the (2E)-propenoate moiety?

The (2E)-configuration is thermodynamically favored due to reduced steric hindrance. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents favor kinetic control.

- Catalysis : Use of mild Lewis acids (e.g., ZnCl₂) to accelerate esterification without racemization.

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction rates and equilibrium toward the (2E)-isomer .

Q. Q5. How can computational methods aid in predicting the compound’s biological activity?

- Molecular docking : Simulations using software like AutoDock Vina can predict binding affinities to target enzymes (e.g., cytochrome P450 or kinases) by analyzing hydrogen bonding and hydrophobic interactions with the chromen and dimethoxyphenyl groups.

- QSAR modeling : Correlate substituent effects (e.g., methoxy group positions) with bioactivity data from analogs .

Q. Q6. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL address them?

Challenges include:

- Disorder in the dimethoxyphenyl group : Common due to rotational freedom.

- Twinned crystals : Requires careful refinement using SHELXL’s TWIN and BASF commands.

- Hydrogen bonding networks : SHELXL’s restraints (e.g., DFIX, DANG) help model interactions between the chromen carbonyl and methoxy groups .

Q. Q7. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?

- Methoxy groups : The 2,5-dimethoxy substitution enhances lipophilicity (logP) and membrane permeability but may reduce metabolic stability due to CYP450 oxidation.

- Chromen core modifications : Introducing electron-withdrawing groups at position 4-methyl can alter UV absorption, affecting photoactivity .

Q. Q8. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Dynamic NMR : Probe temperature-dependent conformational changes in the propenoate moiety.

- DFT calculations : Compare theoretical (e.g., Gaussian) and experimental NMR shifts to identify dominant conformers.

- Crystal structure validation : Cross-reference spectroscopic anomalies with X-ray data .

Methodological Resources

Q. Structural Analogs for Comparative Studies

| Compound Name | Key Features | Reference |

|---|---|---|

| Methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Chlorophenyl substituent for halogen effects | |

| Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate | Ether-linked chromen derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.